molecular formula C7H11N3 B059258 3-Cyclopentyl-1H-1,2,4-triazole CAS No. 1210317-84-2

3-Cyclopentyl-1H-1,2,4-triazole

Cat. No. B059258
CAS RN: 1210317-84-2
M. Wt: 137.18 g/mol
InChI Key: ZINKSVIPXHPJIU-UHFFFAOYSA-N
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Description

3-Cyclopentyl-1H-1,2,4-triazole is a derivative of 1,2,4-triazole, a nitrogenous heterocyclic compound . Triazole compounds, including two carbon and three nitrogen atoms, are capable of binding in the biological system with a variety of enzymes and receptors, exhibiting versatile biological activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has attracted much attention due to their broad biological activities . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives, including 3-Cyclopentyl-1H-1,2,4-triazole, is characterized by the presence of two carbon and three nitrogen atoms in a five-membered ring . The IR absorption spectra of some 1,2,4-triazole derivatives were characterized by the presence of two signals for C=O groups .


Chemical Reactions Analysis

1,2,4-Triazole derivatives, including 3-Cyclopentyl-1H-1,2,4-triazole, have shown promising anticancer activity . The 1,2,4-triazole ring actively contributes to binding to the active site of enzymes .


Physical And Chemical Properties Analysis

1,2,4-Triazole is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 . The parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, an mp of 23–25°C, and a bp of 203°C .

Scientific Research Applications

Drug Discovery

1,2,3-Triazoles, including 3-Cyclopentyl-1H-1,2,4-triazole, have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Organic Synthesis

1,2,3-Triazoles are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications in organic synthesis . They have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Polymer Chemistry

1,2,3-Triazoles are used in polymer chemistry due to their high chemical stability and strong dipole moment . They can form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .

Supramolecular Chemistry

1,2,3-Triazoles have applications in supramolecular chemistry . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors .

Bioconjugation

1,2,3-Triazoles are used in bioconjugation . They can form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .

Chemical Biology

1,2,3-Triazoles are used in chemical biology . They can form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .

Fluorescent Imaging

1,2,3-Triazoles are used in fluorescent imaging . They can form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .

Materials Science

1,2,3-Triazoles are used in materials science . They can form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .

Safety and Hazards

1,2,4-Triazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

5-cyclopentyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-2-4-6(3-1)7-8-5-9-10-7/h5-6H,1-4H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINKSVIPXHPJIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10597779
Record name 5-Cyclopentyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1210317-84-2
Record name 5-Cyclopentyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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